molecular formula C10H13N3O3S B4770634 N-(2,4-dimethoxyphenyl)-2-formylhydrazinecarbothioamide

N-(2,4-dimethoxyphenyl)-2-formylhydrazinecarbothioamide

Cat. No. B4770634
M. Wt: 255.30 g/mol
InChI Key: HWYJPZILULNWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-formylhydrazinecarbothioamide, commonly known as DMFHC, is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. This compound belongs to the class of hydrazinecarbothioamides and has drawn attention due to its unique chemical structure and biological activities.

Mechanism of Action

The exact mechanism of action of DMFHC is not fully understood, but it is believed to act through multiple pathways. DMFHC has been shown to inhibit the activity of various enzymes like topoisomerase II, which is involved in DNA replication and transcription. DMFHC has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immunity. Moreover, DMFHC has been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
DMFHC has been shown to have various biochemical and physiological effects in animal models. DMFHC has been found to reduce oxidative stress and lipid peroxidation, which are involved in the pathogenesis of various diseases. DMFHC has also been shown to increase the activity of antioxidant enzymes like SOD and CAT, which can protect cells from oxidative damage. Moreover, DMFHC has been found to improve mitochondrial function and reduce apoptosis, which can protect cells from damage and death.

Advantages and Limitations for Lab Experiments

DMFHC has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be purified by simple techniques. DMFHC has also been found to have low toxicity and can be administered in various forms like oral, intravenous, and intraperitoneal. However, DMFHC has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents like DMSO or ethanol for in vitro experiments. Moreover, DMFHC has not been extensively studied in human trials, and its safety and efficacy in humans are yet to be established.

Future Directions

There are several future directions for the research on DMFHC. DMFHC has shown promising results in animal models, and further studies are required to establish its safety and efficacy in humans. DMFHC can be further modified to improve its solubility and bioavailability. Moreover, the mechanism of action of DMFHC can be further elucidated to identify its molecular targets and pathways. DMFHC can also be studied in combination with other drugs to enhance its therapeutic potential. Overall, DMFHC has shown great potential for its therapeutic applications, and further research is required to establish its clinical significance.

Scientific Research Applications

DMFHC has been extensively studied for its potential therapeutic applications in various diseases like cancer, diabetes, and inflammation. Several studies have shown that DMFHC has anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DMFHC has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6. Moreover, DMFHC has been shown to have anti-diabetic properties and can improve glucose tolerance and insulin sensitivity in animal models.

properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)carbamothioylamino]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-15-7-3-4-8(9(5-7)16-2)12-10(17)13-11-6-14/h3-6H,1-2H3,(H,11,14)(H2,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYJPZILULNWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)NNC=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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